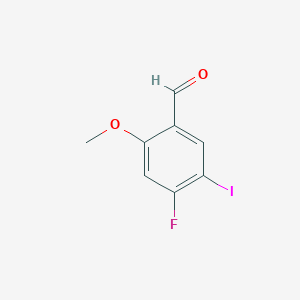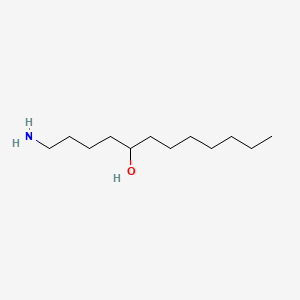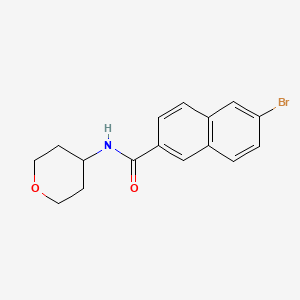
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C16H16BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, an oxane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then reacted with oxan-4-ylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-naphthol: A precursor in the synthesis of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide.
1,8-naphthalimide derivatives: These compounds share a similar naphthalene core and are used in organic light-emitting diodes (OLEDs) and other applications.
Uniqueness
This compound is unique due to the presence of the oxane ring and the carboxamide group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H16BrNO2/c17-14-4-3-11-9-13(2-1-12(11)10-14)16(19)18-15-5-7-20-8-6-15/h1-4,9-10,15H,5-8H2,(H,18,19) |
InChI Key |
AWNDDFOIMFKXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


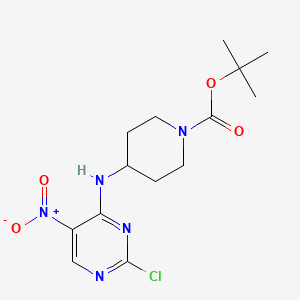
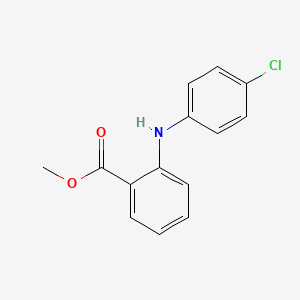

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)


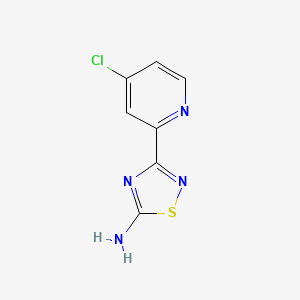
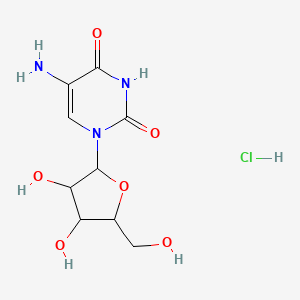
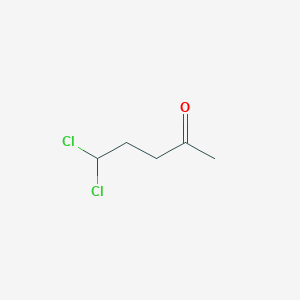
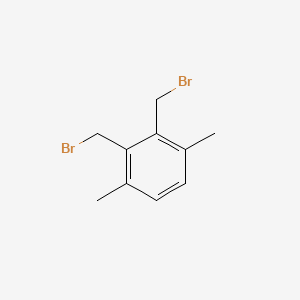
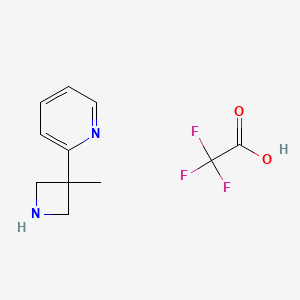
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
